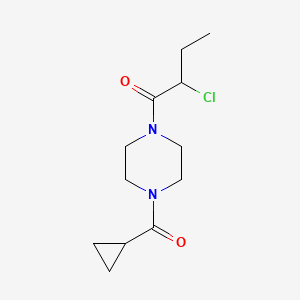
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one (CCPB) is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound with a molecular formula of C10H17ClN2O2. This compound has been studied for its potential applications in organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Cyproconazole Crystal Structure : The crystal structure of cyproconazole (related to the chemical structure of interest) exhibits complex interactions, including hydrogen bonds and weak C—H⋯π interactions, forming columns along the a-axis in the crystal structure. This structural arrangement is crucial for understanding the compound's properties and potential applications in fungicides (Kang et al., 2015).
Potential Antimalarial Agents
Antimalarial Activity : Certain piperazine derivatives have shown potential as antimalarial agents. The structural analysis of these compounds emphasizes the importance of specific substituents and molecular conformations for their activity, highlighting their potential in antimalarial drug development (Cunico et al., 2009).
Catalytic Applications
Magnetic Nanocatalyst in Synthesis : A novel magnetic nanocatalyst based on 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles has been developed. Its catalytic activity in the preparation of 1-(benzothiazolylamino) phenylmethyl-2-naphthols demonstrates its potential in enhancing reaction efficiency and facilitating easy catalyst recovery, indicating broad applicability in various synthetic processes (Pourghasemi Lati et al., 2018).
Medical Research Applications
Anticancer and Antituberculosis Studies : Piperazine derivatives have been studied for their anticancer and antituberculosis properties. The synthesis of certain [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives and subsequent screening have shown promising results, indicating their potential in therapeutic applications (Mallikarjuna et al., 2014).
Complex Formation and Drug Delivery
Molecular Association Studies for Antidiabetic Compounds : The molecular association between a specific aryl piperazine compound and 2-hydroxypropyl-β-cyclodextrin has been explored. This association enhances solubility and maintains the activity of the antidiabetic compound, suggesting its potential in improving drug delivery systems (Devine et al., 2020).
Propiedades
IUPAC Name |
2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-2-10(13)12(17)15-7-5-14(6-8-15)11(16)9-3-4-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWBNNVOPWMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(cyclopropanecarbonyl)piperazin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)

![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)

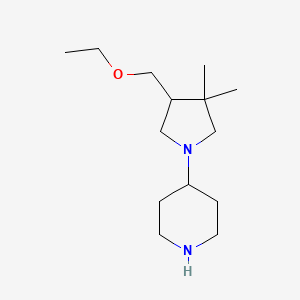
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)butan-1-one](/img/structure/B1479117.png)
![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479118.png)

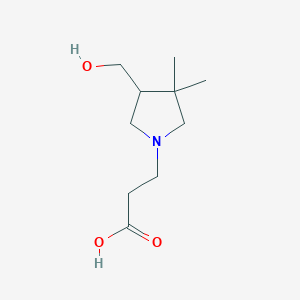
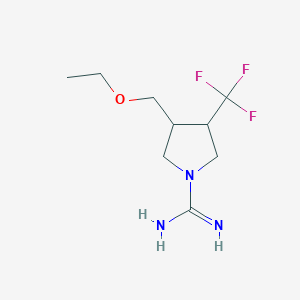
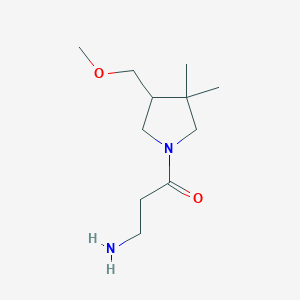
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)